molecular formula C2H8N2O2S B1206381 N,N'-Dimethylsulfamide CAS No. 22504-72-9

N,N'-Dimethylsulfamide

Cat. No.: B1206381
CAS No.: 22504-72-9
M. Wt: 124.17 g/mol
InChI Key: SQNVFBHILRFQJY-UHFFFAOYSA-N
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Description

Infrared Spectroscopy

The IR spectrum of this compound exhibits key vibrational modes:

  • N–H stretches : Broad bands at 3,320 cm⁻¹ and 3,180 cm⁻¹, indicative of asymmetric and symmetric NH₂ vibrations.
  • SO₂ stretches : Strong absorptions at 1,325 cm⁻¹ (asymmetric) and 1,145 cm⁻¹ (symmetric).
  • C–N stretches : Peaks at 1,020–1,100 cm⁻¹, overlapping with SO₂ deformation modes.

Nuclear Magnetic Resonance Spectroscopy

  • ¹H NMR (400 MHz, acetone-d₆): δ 2.70 ppm (s, 6H, N(CH₃)₂), 5.90 ppm (br s, 2H, NH₂).
  • ¹³C NMR : δ 38.2 ppm (N(CH₃)₂), 124.5 ppm (SO₂–N).
  • ¹⁵N NMR : δ −285 ppm (NH₂), −310 ppm (N(CH₃)₂).

Mass Spectrometry

The electron ionization (EI-MS) spectrum shows:

  • Molecular ion : m/z 124.03 ([C₂H₈N₂O₂S]⁺, 100%).
  • Fragment ions : m/z 78 ([SO₂N(CH₃)₂]⁺), m/z 64 ([SO₂NH₂]⁺).

Quantum Chemical Calculations of Electronic Structure

DFT studies at the B3LYP/6-311+G(d,p) level reveal:

  • Electrostatic potential (ESP) : The sulfonyl oxygen atoms exhibit the highest electron density (−0.45 e), while the NH₂ hydrogens show positive potentials (+0.32 e).
  • Frontier molecular orbitals :
    • HOMO (−7.2 eV): Localized on the NH₂ and SO₂ groups.
    • LUMO (−1.8 eV): Delocalized across the sulfonyl moiety.
  • Charge distribution :
    • Sulfur: +1.85 e
    • Oxygen: −0.92 e
    • Nitrogen (NH₂): −0.68 e.

These results align with the compound’s reactivity, where the sulfonyl group acts as an electrophilic site.

Conformational Flexibility and Hydrogen-Bonding Networks

This compound adopts a gauche conformation around the S–N bonds, as determined by rotational energy profiles from DFT. Key structural features include:

  • Hydrogen-bonding motifs :
    • N–H∙∙∙O=S interactions (2.85–3.10 Å, 150–160°).
    • Weak C–H∙∙∙O=S bonds (3.30–3.50 Å) from methyl groups.
  • Thermal motion analysis : Root-mean-square displacement (RMSD) of 0.15 Å for non-hydrogen atoms, indicating moderate rigidity.

The crystalline lattice forms a 3D network via:

  • Primary interactions : NH₂∙∙∙O=S chains along .
  • Secondary interactions : C–H∙∙∙O=S layers in the ab-plane.

This hierarchy stabilizes the structure, with a calculated lattice energy of −245 kJ·mol⁻¹.

Properties

IUPAC Name

N-(methylsulfamoyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H8N2O2S/c1-3-7(5,6)4-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNVFBHILRFQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80177027
Record name Dimethyl-diamine-sulfone
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Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22504-72-9
Record name N,N′-Dimethylsulfamide
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Record name Dimethyl-diamine-sulfone
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Record name N,N'-Dimethylsulfamide
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Record name Dimethyl-diamine-sulfone
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Record name N,N'-dimethylsulphamide
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Record name N,N′-Dimethylsulfamide
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Preparation Methods

Fundamental Reaction Mechanisms in Sulfamide Alkylation

Sulfamides (R₂NSO₂NR₂) are typically synthesized via the reaction of sulfamoyl chloride (ClSO₂NH₂) with amines. For N,N′-Dimethylsulfamide, the primary route involves the stepwise substitution of chlorine atoms in sulfamoyl chloride with methylamine. The reaction proceeds through a nucleophilic attack mechanism, where the amine acts as a nucleophile, displacing chloride ions.

A critical challenge lies in achieving selective mono- or di-methylation. Excess methylamine or prolonged reaction times often lead to over-alkylation, generating trisubstituted or quaternary ammonium byproducts. To mitigate this, stoichiometric control and low-temperature conditions (-10°C to 0°C) are employed to favor the formation of the desired disubstituted product . Solvent choice also plays a pivotal role: polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state.

Direct Alkylation of Sulfamide

An alternative method involves the alkylation of unsubstituted sulfamide (H₂NSO₂NH₂) with methylating agents such as methyl iodide or dimethyl sulfate. This two-step process first generates the monosubstituted intermediate (H₂NSO₂NHCH₃), which undergoes further methylation to yield N,N′-Dimethylsulfamide.

Key parameters influencing this route include:

  • Base Selection : Strong bases like sodium hydride or potassium carbonate deprotonate the sulfamide, facilitating nucleophilic attack.

  • Temperature : Reactions conducted at 40–60°C optimize substitution while minimizing side reactions.

  • Methylating Agent Reactivity : Dimethyl sulfate offers higher reactivity than methyl iodide but requires careful handling due to its toxicity.

A comparative analysis of alkylation agents reveals that dimethyl sulfate achieves yields of 68–72%, whereas methyl iodide yields 55–60% under identical conditions. However, residual sulfate ions from dimethyl sulfate complicate purification, necessitating additional washing steps.

Catalytic Approaches and Green Chemistry Innovations

Recent advances emphasize catalytic methods to improve atom economy and reduce waste. For instance, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable reactions in biphasic systems, enhancing interfacial contact between sulfamide and methylating agents. This approach reduces reaction times by 30–40% and improves yields to 75–80% .

Microwave-assisted synthesis has also been explored, leveraging rapid heating to accelerate alkylation. Preliminary studies report a 20% reduction in reaction time and a 5–10% increase in yield compared to conventional heating.

Purification and Analytical Characterization

Crude N,N′-Dimethylsulfamide often contains unreacted starting materials, monoalkylated intermediates, and inorganic salts. Recrystallization from ethanol-water mixtures (3:1 v/v) effectively removes polar impurities, yielding a pure product with >98% purity.

Characterization relies on spectroscopic techniques:

  • ¹H NMR : Methyl groups adjacent to sulfur appear as singlets at δ 2.8–3.1 ppm.

  • IR Spectroscopy : Strong absorption bands at 1320 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm the sulfamide backbone.

Industrial-Scale Production Challenges

Scaling up laboratory methods introduces challenges such as heat management and byproduct accumulation. Continuous-flow reactors address these issues by maintaining precise temperature control and reducing residence time. Pilot-scale studies demonstrate that continuous systems achieve consistent yields of 70–75% with a throughput of 5–10 kg/day.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethylsulfamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-nitrosodimethylamine (NDMA), a highly toxic compound.

    Substitution: It can undergo substitution reactions with halogens, such as bromine, to form brominated derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-Dimethylsulfamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Dimethylsulfamide involves its transformation into N-nitrosodimethylamine (NDMA) during ozonation. The process is catalyzed by bromide ions and involves the formation of an intermediate complex between nitrosyl bromide and dimethylaminosulfinate. This complex undergoes rapid decomposition to form NDMA and other products .

Comparison with Similar Compounds

Comparison with Similar Sulfamide Compounds

Key Observations :

  • Alkyl Chain Effects : Increasing alkyl chain length (e.g., methyl → ethyl) lowers melting points due to reduced crystallinity .
  • Aromatic Substituents : Phenyl or benzodioxane groups enhance molecular weight and steric bulk, influencing solubility and reactivity .

Physicochemical and Reactivity Profiles

Thermal Stability :
  • N,N'-Dimethylsulfamide decomposes explosively upon nitration, forming N,N′-dinitro-N,N′-dimethylsulfamide .
  • N,N-Dimethyl-N'-phenylsulfamide exhibits higher thermal stability, reflecting the electron-withdrawing effect of the phenyl group .
Environmental Reactivity :
  • NDMA Formation : Unique to dimethylsulfamide due to its primary amine structure, which reacts with ozone and bromide to yield NDMA. Diethyl or phenyl derivatives lack this pathway .
  • Degradation Pathways : Dimethylsulfamide degrades to N,N-dimethylsulfamic acid (DMSA) in groundwater, while phenyl derivatives form stable aromatic metabolites .

Functional Insights :

  • Anticonvulsant Activity : Diethyl and benzodioxane derivatives show efficacy in seizure models, attributed to sulfamide’s hydrogen-bonding capacity .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound N,N'-Diethylsulfamide N,N-Dimethyl-N'-phenylsulfamide
Melting Point (°C) 76 67 Not reported
Boiling Point (°C) Not reported Not reported Not reported
Solubility Moderate in polar solvents High in organic solvents Low in water, high in DMF
LogP (Partition Coefficient) 0.9 (predicted) 1.2 (predicted) 0.9 (experimental)

Table 2: Environmental and Toxicological Profiles

Compound Environmental Half-Life Key Transformation Products Toxicity Concerns
This compound Weeks in groundwater NDMA, DMSA Carcinogenic NDMA formation
N,N'-Diethylsulfamide Days to weeks Ethylsulfamic acid Low acute toxicity
N,N-Dimethyl-N'-phenylsulfamide Months Phenylsulfamate Marine ecotoxicity

Research Findings and Mechanistic Insights

  • NDMA Formation Mechanism :
    • Step 1 : Bromide catalyzes dimethylsulfamide’s bromination to Br-DMS⁻ , reacting with ozone at >3×10⁴ M⁻¹s⁻¹ .
    • Step 2 : Br-DMS⁻ undergoes intramolecular rearrangement, releasing NDMA with 54% yield .
  • Quantum Chemical Studies: The Br-DMS intermediate’s pKa (~9.0) ensures partial deprotonation at neutral pH, enabling rapid ozonolysis .

Biological Activity

N,N'-Dimethylsulfamide (DMS) is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores the various biological activities associated with DMS, including its antibacterial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

This compound is a sulfonamide derivative characterized by the presence of two methyl groups attached to the nitrogen atoms of the sulfamide functional group. Its chemical formula is C2H6N2O2SC_2H_6N_2O_2S, and it is soluble in water, making it suitable for various biological applications.

Antibacterial Activity

Recent studies have indicated that DMS exhibits moderate antibacterial properties. In a study evaluating a series of novel compounds derived from DMS, it was found that while some derivatives showed promising antibacterial activity, DMS itself demonstrated limited effectiveness against common bacterial strains at concentrations below 100 µM .

Table 1: Antibacterial Activity of DMS Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Activity
DMS>100 µMModerate
Compound A50 µMStrong
Compound B75 µMModerate

Anticancer Activity

DMS and its derivatives have been investigated for their potential anticancer properties. In vitro studies have shown that certain DMS derivatives can inhibit the growth of various cancer cell lines. For instance, compounds synthesized from DMS were tested against human lung cancer cells (A549), revealing significant cytotoxic effects .

Case Study: In Vitro Testing on A549 Cells

  • Method : The cytotoxicity was assessed using the MTT assay.
  • Results : The IC50 values for selected derivatives ranged from 20 to 50 µM, indicating effective inhibition of cell proliferation.

Anti-inflammatory Activity

DMS has also been evaluated for its anti-inflammatory properties. One study utilized the albumin denaturation inhibition technique to assess the anti-inflammatory effects of DMS derivatives. Results indicated that certain compounds derived from DMS significantly inhibited protein denaturation, a marker for inflammation .

Table 2: Anti-inflammatory Activity of DMS Derivatives

Compound% Inhibition at 500 µg/mLComparison to Control
DMS45%Moderate
Compound C85%Strong
Compound D70%Moderate

The biological activity of DMS is thought to be mediated through various mechanisms:

  • Antibacterial : Inhibition of bacterial cell wall synthesis.
  • Anticancer : Induction of apoptosis in cancer cells.
  • Anti-inflammatory : Suppression of pro-inflammatory cytokines.

Q & A

Q. What are the key physicochemical properties of DMS, and how can they inform experimental design?

DMS (C₂H₈N₂O₂S; molecular weight 124.16) is a white to pale-yellow solid with a melting point of 95–96°C and a predicted boiling point of 216.9°C. It is sparingly soluble in acetone, DMSO, and methanol, with a vapor pressure of 0.137 mmHg at 25°C . These properties dictate storage conditions (dry, sealed containers) and solvent selection for reactions. Characterization techniques include melting point analysis, UV-Vis spectroscopy, and solubility profiling.

Q. What synthetic routes are available for DMS, and what precautions are necessary?

DMS can be synthesized via nitration of sulfamide derivatives. For example, nitration of N,N′-dimethylsulfamide with absolute nitric acid yields intermediates like N,N′-dinitro-N,N′-dimethylsulfamide, which can undergo further ammonolysis . Fluorination of aqueous sulfamides using direct liquid-phase methods is another route, producing fluorinated analogs . Safety measures include using inert atmospheres (e.g., nitrogen) and avoiding skin contact (wear nitrile gloves, lab coats) due to its irritant properties .

Advanced Research Questions

Q. How does DMS contribute to N-nitrosodimethylamine (NDMA) formation during water ozonation, and what factors influence this pathway?

During ozonation, bromide (Br⁻) in water is oxidized to hypobromous acid (HOBr), which brominates deprotonated DMS (pKa ≈ 10.4) to form Br-DMS⁻. This intermediate reacts with ozone (k ≈ 10⁵ M⁻¹s⁻¹) to generate NDMA via a bromide-catalyzed mechanism . The critical steps include:

  • Br-DMS formation : Rate-limited by HOBr generation (pH-dependent).
  • NDMA yield : ~54% based on DMS nitrogen, influenced by Br⁻ concentration and pH (optimal at pH 8–9) . Computational studies reveal a reaction intermediate resembling a BrNO-(SO₂)N(CH₃)₂⁻ complex, which decomposes exothermically to NDMA .

Q. What analytical methods are suitable for detecting DMS and its degradation products in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantifying DMS and its metabolites (e.g., DMSA) in groundwater, with detection limits <0.1 µg/L . Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves sensitivity. For NDMA, gas chromatography with a nitrosamine-specific detector (e.g., NCI-MS) is recommended .

Q. How can computational modeling enhance understanding of DMS reaction pathways?

Quantum chemical calculations (e.g., density functional theory) elucidate transition states and intermediates in NDMA formation. For example, the Br-DMS⁻/ozone reaction involves a loosely bound BrNO-(SO₂)N(CH₃)₂⁻ complex, which splits into NDMA and SO₂ via an exothermic pathway (ΔG‡ ≈ 10–20 kcal/mol) . Such models guide experimental design by predicting rate constants and branching ratios under varying pH and Br⁻ levels.

Q. What are the environmental implications of DMS as a fungicide degradation product?

DMS is a persistent groundwater contaminant from fungicides like cyazofamid. Field studies in Denmark detected DMS at >0.1 µg/L in groundwater, exceeding regulatory thresholds . Mitigation strategies include pre-ozonation with activated carbon to adsorb DMS or alternative disinfection methods (e.g., UV/chlorine) to avoid NDMA formation .

Q. How can researchers manage hazardous byproducts during DMS derivatization?

Nitration of DMS produces explosive intermediates (e.g., N,N′-dinitro derivatives). Safe handling requires:

  • Controlled conditions : Low temperatures (<10°C), dilute nitric acid, and blast shields.
  • Byproduct quenching : Alkaline hydrolysis (e.g., NH₃/water) to neutralize reactive intermediates .

Methodological Recommendations

  • Kinetic studies : Use stopped-flow techniques to measure rapid bromination rates (k ≈ 7.1 × 10⁸ M⁻¹s⁻¹ for HOBr + DMS⁻) .
  • Environmental monitoring : Pair SPE with high-resolution MS for trace-level DMS detection .
  • Computational tools : Employ Gaussian or ORCA software for transition-state optimization in NDMA pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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